

An In-Depth Technical Guide to the Chemical Structure of Viscidulin III Tetraacetate

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Compound of Interest

Compound Name: *Viscidulin III tetraacetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of **Viscidulin III tetraacetate**, a flavonoid derivative. Due to the limited availability of public data, this document focuses on the elucidated chemical structure. Detailed experimental protocols for its synthesis and comprehensive quantitative spectroscopic data are not readily available in the public domain based on current literature searches.

Chemical Structure

Viscidulin III tetraacetate is the acetylated form of Viscidulin III, a natural flavonoid. The core structure is based on the flavone backbone, which consists of a fifteen-carbon skeleton with two phenyl rings (A and B) and a heterocyclic ring (C). In **Viscidulin III tetraacetate**, the four hydroxyl groups of Viscidulin III have been converted to acetate esters.

The systematic name for **Viscidulin III tetraacetate** can be derived from its structure. Based on the structure of the parent compound, Viscidulin III (2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one), the tetraacetate derivative is formed by the acetylation of the four hydroxyl groups.

The chemical formula for **Viscidulin III tetraacetate** is C₂₅H₂₂O₁₂, and its molecular weight is approximately 514.44 g/mol .

Structural Visualization

The chemical structure of **Viscidulin III tetraacetate** is depicted below. This visualization was generated from its SMILES (Simplified Molecular-Input Line-Entry System) representation:

COc1c(OC(C)=O)ccc(OC(C)=O)c1-c1cc(=O)c2c(OC(C)=O)cc(OC(C)=O)c(OC)c2o1.

Caption: 2D chemical structure of **Viscidulin III tetraacetate**.

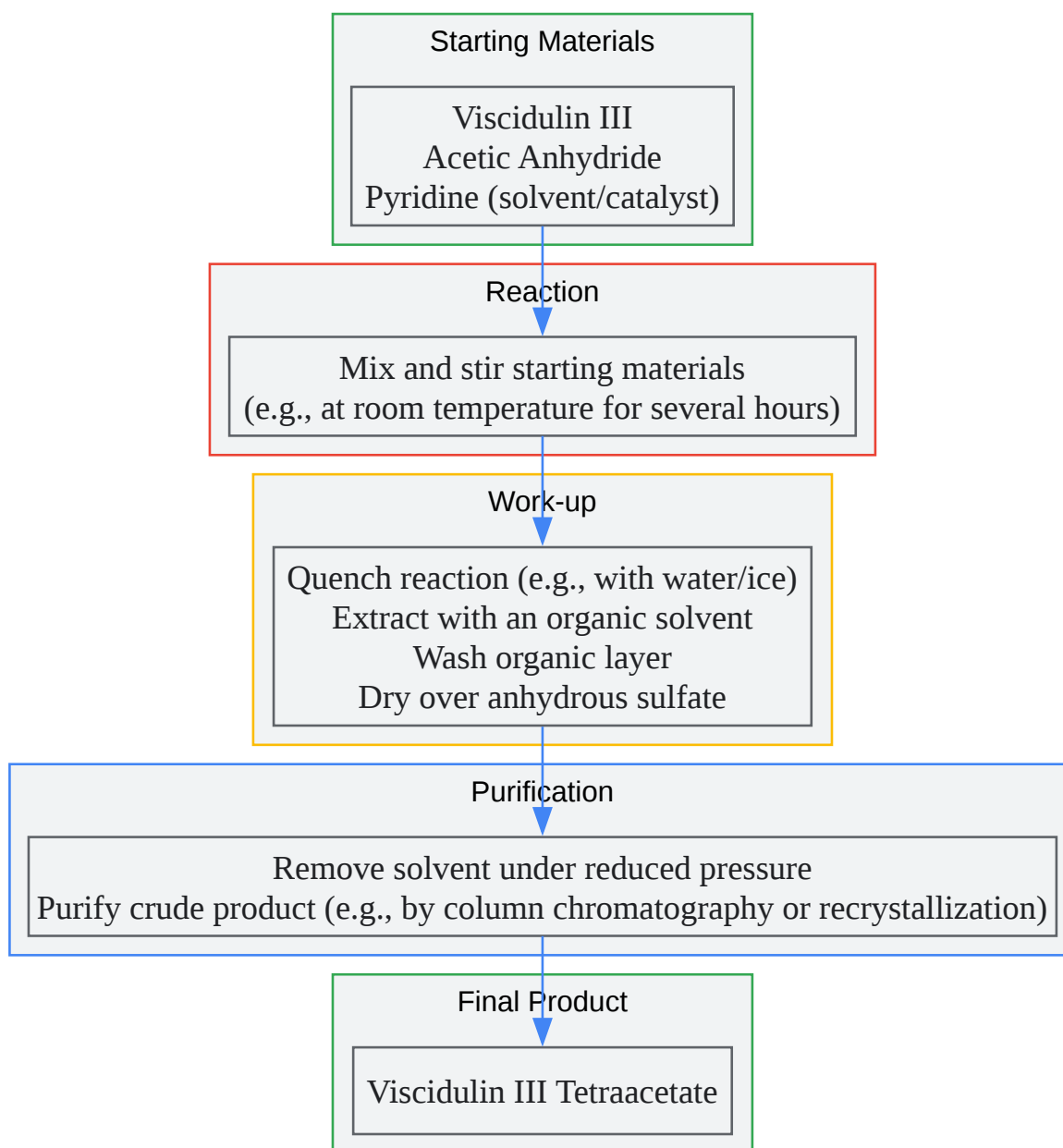
Quantitative Data

A comprehensive search of publicly available scientific databases did not yield specific quantitative data for **Viscidulin III tetraacetate**, such as nuclear magnetic resonance (NMR) spectroscopic data (^1H and ^{13}C chemical shifts and coupling constants) or crystallographic data. This information is crucial for the unambiguous confirmation of the structure and for comparative analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Viscidulin III tetraacetate** from its parent compound, Viscidulin III, are not readily available in the reviewed literature. Generally, the synthesis of such acetate esters from flavonoids involves the treatment of the parent polyphenol with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine or sodium acetate. The reaction is typically carried out at room temperature or with gentle heating.

A generalized, hypothetical workflow for such a synthesis is presented below. Note: This is a representative workflow and has not been specifically validated for Viscidulin III.



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Caption: A generalized workflow for the synthesis of a flavonoid tetraacetate.

Conclusion

This guide provides the known chemical structure of **Viscidulin III tetraacetate**. For researchers and professionals in drug development, the lack of publicly available, detailed experimental and quantitative data highlights an opportunity for further investigation. The

synthesis and full spectroscopic characterization of **Viscidulin III tetraacetate** would be a valuable contribution to the field of flavonoid chemistry and would enable further studies into its potential biological activities.

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